N-Methyl-beta-carboline-3-carboxamide

Vue d'ensemble

Description

“N-Methyl-beta-carboline-3-carboxamide” is also known as FG 7142 . It is a benzodiazepine inverse agonist and anxiogenic compound . It is a member of beta-carbolines . It increases tyrosine hydroxylation and causes upregulation of β-adrenoceptors in the mouse cerebral cortex .

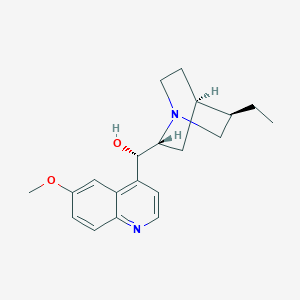

Molecular Structure Analysis

The empirical formula of “N-Methyl-beta-carboline-3-carboxamide” is C13H11N3O . Its molecular weight is 225.25 . The SMILES string representation is CNC(=O)c1cc2c(cn1)[nH]c3ccccc23 .Physical And Chemical Properties Analysis

“N-Methyl-beta-carboline-3-carboxamide” is a solid substance . It is light tan in color . It is soluble in DMSO (>10 mg/mL) but insoluble in water .Applications De Recherche Scientifique

Neuroscience Research: Modulation of Fear and Anxiety

FG 7142 is known to modulate fear but not anxiety-like behavior in zebrafish . It acts as a partial inverse agonist at the benzodiazepine allosteric site on the GABA-A receptor, inducing anxiogenic, proconvulsant, and appetite-reducing effects . This compound is utilized in neuroscience to understand the mechanisms of fear and anxiety disorders, providing insights into the neural circuits involved in these emotional responses.

Toxicology: Proconvulsant and Anxiogenic Effects

Toxicological studies utilize FG 7142 to investigate its proconvulsant and anxiogenic effects. The compound’s activity at GABA-A receptors decreases GABA transmission, resulting in excitatory post-synaptic potential summation and heightened nervous system excitation . These properties make FG 7142 a valuable agent for studying the toxicological profiles of anxiogenic compounds.

Biochemistry: Interaction with GABA-A Receptors

Biochemically, FG 7142 is significant for its interaction with GABA-A receptors, where it acts as a partial inverse agonist . It is used to elucidate the biochemical pathways involved in GABAergic transmission and its role in anxiety and mood disorders. The compound’s effects on neurotransmitter release, such as acetylcholine and noradrenaline, are also of interest in biochemistry research .

Medicinal Chemistry: Development of Anxiolytic Agents

In medicinal chemistry, FG 7142’s anxiogenic properties are leveraged to develop new anxiolytic agents . By understanding how FG 7142 induces anxiety through its action on GABA-A receptors, researchers aim to design drugs that can counteract these effects and provide therapeutic benefits for anxiety disorders.

Clinical Trials: Investigating Memory Disorders

FG 7142 has been explored in clinical trials for its potential to affect memory retention . Its ability to improve memory retention in animal studies makes it a candidate for investigating memory disorders and developing treatments that enhance cognitive function .

Mécanisme D'action

Target of Action

FG 7142, also known as N-Methyl-beta-carboline-3-carboxamide, primarily targets the benzodiazepine allosteric site of the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system .

Mode of Action

FG 7142 acts as a partial inverse agonist at the benzodiazepine allosteric site of the GABA A receptor . This means it binds to the same site as benzodiazepines but induces the opposite effect. Instead of enhancing the inhibitory effects of GABA, FG 7142 reduces them, leading to an increase in neural excitability .

Biochemical Pathways

The action of FG 7142 on the GABA A receptor leads to a decrease in GABA transmission, resulting in excitatory post-synaptic potential summation and higher-than-normal activation throughout pathways modulated by these receptors . This heightened nervous system excitation causes increased arousal, heightened stress, and symptoms associated with mood and anxiety disorders .

Pharmacokinetics

It is known that fg 7142 can cause severe anxiety attacks in humans .

Result of Action

FG 7142 has been found to have anorectic , anxiogenic , and pro-convulsant effects . It also increases the release of acetylcholine and noradrenaline, and improves memory retention in animal studies .

Action Environment

Environmental factors such as the presence of other substances can influence the action of FG 7142. For example, the effect of FG 7142 was reversed with ethanol treatment in zebrafish . Furthermore, FG 7142 is found in succulent species, hallucinogenic plants, and via combustion of Nicotiana tabacum (tobacco) leaves . Elevated FG 7142 levels have been detected via urinalysis in tobacco smokers and in non-smokers at lower levels, suggesting endogenous production .

Safety and Hazards

Propriétés

IUPAC Name |

N-methyl-9H-pyrido[3,4-b]indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-14-13(17)11-6-9-8-4-2-3-5-10(8)16-12(9)7-15-11/h2-7,16H,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCOPDWHWYSJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30999832 | |

| Record name | N-Methyl-beta-carboline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-Methyl-beta-carboline-3-carboxamide | |

CAS RN |

78538-74-6 | |

| Record name | N-Methyl-9H-pyrido[3,4-b]indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78538-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FG 7142 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078538746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-beta-carboline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FG-7142 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60PO70N1BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

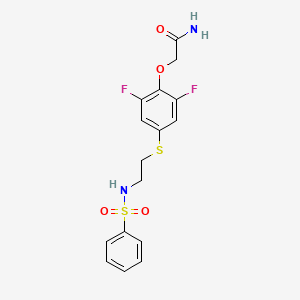

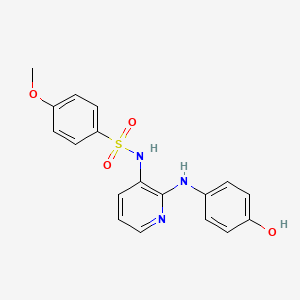

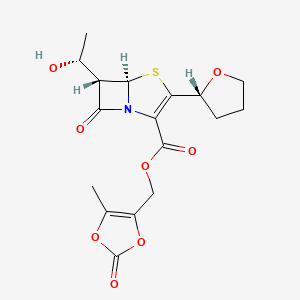

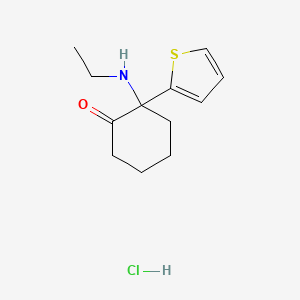

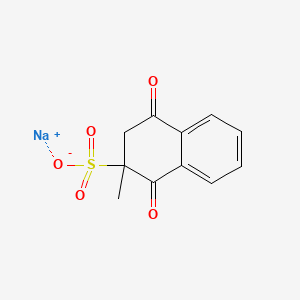

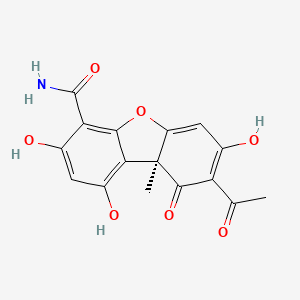

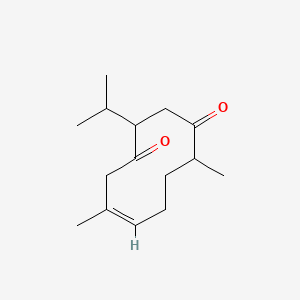

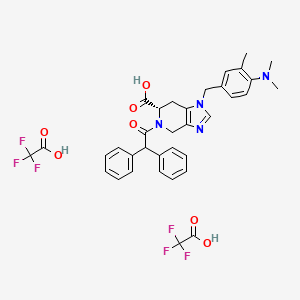

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of FG 7142 in the brain?

A1: FG 7142 acts as a partial inverse agonist at the benzodiazepine allosteric site of the GABAA receptor. [] This means it binds to a site on the GABAA receptor that is distinct from the GABA binding site and exerts effects opposite to those of benzodiazepines, which are positive allosteric modulators.

Q2: How does FG 7142 affect GABAA receptor function?

A2: Instead of enhancing the effects of GABA, FG 7142 reduces its inhibitory action. [] This leads to a decrease in GABAergic neurotransmission. []

Q3: What are the downstream consequences of FG 7142's interaction with the GABAA receptor?

A3: By decreasing GABAergic inhibition, FG 7142 can induce a range of effects associated with anxiety and stress. [] For example, it enhances defensive responses, [, ] increases dopamine utilization in specific brain regions like the prefrontal cortex and nucleus accumbens, [, ] and alters brain wave activity in areas like the amygdala and hippocampus. [, ]

Q4: Does FG 7142 affect other neurotransmitter systems?

A4: Research suggests that FG 7142 can indirectly influence other neurotransmitter systems, including serotonin, dopamine, acetylcholine, and norepinephrine. [] For example, it has been shown to increase norepinephrine output in the prefrontal cortex, an effect blocked by the antidepressant venlafaxine. [] It also stimulates acetylcholine efflux in the cortex. []

Q5: What is the molecular formula and weight of FG 7142?

A5: The molecular formula of FG 7142 is C12H11N3O, and its molecular weight is 213.23 g/mol.

Q6: Does acute administration of FG 7142 have lasting behavioral effects?

A6: Yes, research indicates that a single injection of FG 7142 can induce long-lasting changes in behavior, particularly in anxiety-related responses. These changes have been observed to persist for several weeks after drug administration. [, , , ]

Q7: What are the potential neural mechanisms underlying these lasting behavioral effects?

A7: Studies suggest that FG 7142 might induce long-term potentiation (LTP) in specific brain circuits, notably in pathways originating from the amygdala, a brain region critical for processing fear and anxiety. [, , , , ] This LTP is thought to be NMDA receptor-dependent and contributes to the persistent increase in anxiety-like behavior. [, , ]

Q8: What animal models have been used to study the effects of FG 7142?

A8: Researchers have employed various animal models, including mice, rats, and cats, to investigate the behavioral and physiological effects of FG 7142. [, , , , , , , , , , , , ] These models are chosen based on their relevance to specific aspects of anxiety, stress, and seizure activity.

Q9: What are some specific behavioral effects observed after FG 7142 administration in these animal models?

A9: FG 7142 consistently induces anxiogenic-like effects across different species. In rodents, it reduces exploration in novel environments (e.g., open field test) [, , ] and increases anxiety-like behavior in tests such as the elevated plus-maze and social interaction test. [, , ] In cats, FG 7142 enhances defensive responses to threats. [, ]

Q10: How do the effects of FG 7142 differ from those of benzodiazepines?

A10: Benzodiazepines enhance the effects of GABA at the GABAA receptor, leading to anxiolytic, sedative, and anticonvulsant effects. In contrast, FG 7142, as a partial inverse agonist, opposes the actions of GABA at the GABAA receptor, resulting in anxiogenic and proconvulsant effects. [, ]

Q11: Can the effects of FG 7142 be blocked by benzodiazepine receptor antagonists?

A11: Yes, research shows that the anxiogenic and some lasting effects of FG 7142 can be blocked by pretreatment with benzodiazepine receptor antagonists like flumazenil (Ro 15-1788). [, , , , , ] This further supports the role of the benzodiazepine binding site on the GABAA receptor in mediating the effects of FG 7142.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B1662857.png)